

# Pilaralisib (XL147): A Technical Overview of Early-Phase Clinical Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **XL147**

Cat. No.: **B1682294**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trials of pilaralisib (**XL147**), a potent and selective oral pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. The dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in tumorigenesis, making it a critical target for cancer therapy. Pilaralisib was developed to inhibit this pathway and has been evaluated as a monotherapy and in combination with other anti-cancer agents in a variety of solid tumors and hematological malignancies. This document synthesizes quantitative data from these foundational studies, details the experimental protocols employed, and visualizes the underlying biological and logical frameworks.

## The PI3K/Akt/mTOR Signaling Pathway and Pilaralisib's Mechanism of Action

Pilaralisib is a reversible, ATP-competitive inhibitor of all four Class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ ). By blocking the activity of PI3K, pilaralisib prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase Akt and its effector, mTOR, thereby inhibiting tumor cell growth, proliferation, and survival.



[Click to download full resolution via product page](#)

**Figure 1:** The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pilaralisib.

## Early-Phase Clinical Trial Landscape

Pilaralisib has been investigated in several early-phase clinical trials to establish its safety, pharmacokinetic profile, pharmacodynamic effects, and preliminary efficacy. These studies have included a dose-escalation monotherapy trial in patients with solid tumors, as well as combination therapy trials with agents such as erlotinib, and paclitaxel with carboplatin. An expansion cohort study also evaluated its activity in chronic lymphocytic leukemia (CLL) and lymphoma.

Table 1: Summary of Key Early-Phase Clinical Trials of Pilaralisib

| Trial Identifier | Phase | Patient Population    | Treatment Regimen                                         | Primary Objectives  | Key Findings                                                                                                                |
|------------------|-------|-----------------------|-----------------------------------------------------------|---------------------|-----------------------------------------------------------------------------------------------------------------------------|
| NCT00494442      | I     | Advanced Solid Tumors | Pilaralisib monotherapy (capsule and tablet formulations) | MTD, safety, PK     | MTD of capsule established at 600 mg QD. Recommended Phase II dose for tablet formulation is 400 mg QD. <a href="#">[1]</a> |
| NCT00692640      | I     | Advanced Solid Tumors | Pilaralisib + Erlotinib                                   | MTD, safety, PK, PD | MTD established at pilaralisib 400 mg QD + erlotinib 150 mg QD. Limited antitumor activity observed. <a href="#">[2]</a>    |

---

|                 |               |                                                                     |                                              |                                                                                                                                                                                                               |
|-----------------|---------------|---------------------------------------------------------------------|----------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|                 |               |                                                                     |                                              | MTD of<br>pilaralisib<br>tablets<br>established at<br>200 mg QD in<br>combination.<br>Favorable<br>safety profile<br>but did not<br>enhance<br>efficacy of<br>chemotherap<br>y.[3]                            |
| NCT0070112<br>9 | I             | Advanced<br>Solid Tumors<br>(endometrial<br>carcinoma<br>expansion) | Pilaralisib +<br>Paclitaxel +<br>Carboplatin | MTD, safety,<br>PK, PD                                                                                                                                                                                        |
| NCT0113790<br>5 | I (expansion) | CLL or<br>Relapsed/Ref<br>actory<br>Lymphoma                        | Pilaralisib<br>600 mg QD                     | Safety, PK,<br>PD,<br>preliminary<br>efficacy<br><br>Acceptable<br>safety profile.<br>Preliminary<br>clinical<br>activity<br>observed,<br>with a 50%<br>partial<br>response rate<br>in CLL<br>patients.[4][5] |

---

## Quantitative Data Summary

### Pharmacokinetics

Pharmacokinetic (PK) analyses of pilaralisib have been conducted across its early-phase trials. The drug exposure, as measured by Cmax (maximum plasma concentration) and AUC (area under the concentration-time curve), was evaluated at various dose levels and in different formulations (capsule vs. tablet). In the combination study with erlotinib, pilaralisib exposure increased in a less than dose-proportional manner.<sup>[6]</sup> The tablet formulation of pilaralisib at 400 mg once daily was found to have a steady-state exposure higher than both the 400 mg and 600 mg capsule formulations.<sup>[1]</sup>

Table 2: Selected Pharmacokinetic Parameters of Pilaralisib (in Combination with Erlotinib)

| Pilaralisib Dose (mg QD) | N  | Geometric Mean Cmax (ng/mL) | Geometric Mean AUC0-24h (ng·h/mL) |
|--------------------------|----|-----------------------------|-----------------------------------|
| 50                       | 3  | 114                         | 1540                              |
| 100                      | 3  | 240                         | 3380                              |
| 200                      | 3  | 362                         | 5360                              |
| 400                      | 10 | 788                         | 12200                             |
| 600                      | 4  | 741                         | 11300                             |

Data from the Phase I study of pilaralisib in combination with erlotinib.[\[6\]](#)

## Safety and Tolerability

The safety profile of pilaralisib has been characterized by common on-target and off-target adverse events. The most frequently reported treatment-related adverse events across studies include rash, diarrhea, fatigue, and decreased appetite.[\[2\]](#)[\[7\]](#) Dose-limiting toxicities (DLTs) have included rash and increases in lipase.[\[7\]](#)

Table 3: Common Treatment-Related Adverse Events (All Grades) and Dose-Limiting Toxicities

| Adverse Event      | Frequency in Combination Trials                       | Dose-Limiting Toxicities (DLTs) Observed                                    |
|--------------------|-------------------------------------------------------|-----------------------------------------------------------------------------|
| Rash               | 40.3% - 62.9% <a href="#">[2]</a>                     | Grade 3 maculopapular rash,<br>Grade 3 generalized rash <a href="#">[7]</a> |
| Diarrhea           | 37.3% - 92.0% <a href="#">[2]</a> <a href="#">[5]</a> |                                                                             |
| Fatigue            | 28.4% - 40.0% <a href="#">[2]</a>                     |                                                                             |
| Nausea             | 22% <a href="#">[7]</a>                               |                                                                             |
| Decreased Appetite | 22% <a href="#">[7]</a>                               |                                                                             |
| Neutropenia        | 67.2% (with chemo) <a href="#">[3]</a>                |                                                                             |
| Thrombocytopenia   | 67.2% (with chemo) <a href="#">[3]</a>                |                                                                             |
| Hyperglycemia      | 22.7% <a href="#">[1]</a>                             |                                                                             |
| Increased Lipase   | Grade 4 increased lipase <a href="#">[7]</a>          |                                                                             |

## Clinical Efficacy

Preliminary antitumor activity of pilaralisib was observed in its early-phase trials, although efficacy in solid tumors as a monotherapy and in the tested combinations was modest.[\[2\]](#)[\[3\]](#) More promising activity was noted in patients with CLL.[\[5\]](#)

Table 4: Preliminary Efficacy of Pilaralisib in Early-Phase Trials

| Trial Population             | Treatment                             | Evaluable Patients (N) | Objective Response Rate (ORR) | Disease Control Rate (DCR) / Stable Disease (SD) |
|------------------------------|---------------------------------------|------------------------|-------------------------------|--------------------------------------------------|
| Advanced Solid Tumors        | Pilaralisib + Erlotinib               | 27                     | 3.7% (1 PR)[2]                | 51.9% (14 SD)[2]                                 |
| Advanced Solid Tumors        | Pilaralisib + Paclitaxel/Carbo platin | 52                     | 13.5% (7 PR)[3]               | 42.3% (SD $\geq$ 12 weeks)[3]                    |
| CLL                          | Pilaralisib Monotherapy               | 10                     | 50.0% (5 PR)[5]               | Nodal shrinkage $\geq$ 50% in 60% of patients[5] |
| Relapsed/Refractory Lymphoma | Pilaralisib Monotherapy               | 15                     | 20.0% (3 PR)[5]               |                                                  |

## Experimental Protocols

### Phase I Dose-Escalation Study Design

The early-phase trials of pilaralisib typically employed a standard 3+3 dose-escalation design to determine the MTD.

- Patient Cohorts: Patients were enrolled in cohorts of three.
- Dose Escalation: Each cohort was treated with a specific dose of pilaralisib. If no DLTs were observed in the first cycle of treatment, the dose was escalated for the next cohort.
- DLT Observation: If one of the three patients experienced a DLT, three more patients were enrolled at the same dose level.
- MTD Determination: The MTD was defined as the highest dose level at which fewer than two of six patients experienced a DLT.
- Expansion Cohort: Once the MTD was established, an expansion cohort of patients could be enrolled to further evaluate safety, tolerability, and preliminary efficacy at that dose.



Click to download full resolution via product page

**Figure 2:** A representative workflow of a 3+3 Phase I dose-escalation clinical trial.

## Pharmacodynamic Assays

Pharmacodynamic (PD) studies were conducted to confirm that pilaralisib was engaging its target and inhibiting the PI3K pathway in patients. This typically involved the analysis of tumor biopsies or surrogate tissues (such as skin) taken before and after treatment.

A representative method for assessing target engagement is immunohistochemistry (IHC) for phosphorylated Akt (p-Akt), a key downstream marker of PI3K activity. While specific antibody clones and detailed protocols from the trials are not publicly available, a general IHC protocol is as follows:

- **Sample Collection and Preparation:** Formalin-fixed, paraffin-embedded (FFPE) tissue sections (e.g., from tumor biopsies) are obtained at baseline and on-treatment.
- **Antigen Retrieval:** Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed to unmask the target antigen.
- **Blocking:** Non-specific binding sites are blocked using a protein block solution (e.g., goat serum).
- **Primary Antibody Incubation:** Slides are incubated with a primary antibody specific for the phosphorylated form of Akt (e.g., anti-p-Akt Ser473).
- **Secondary Antibody and Detection:** A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
- **Counterstaining and Analysis:** Slides are counterstained (e.g., with hematoxylin), dehydrated, and mounted. The intensity and percentage of stained tumor cells are scored by a pathologist to provide a semi-quantitative measure of p-Akt levels. A reduction in the post-treatment score compared to baseline indicates pharmacodynamic activity.

In the combination study with erlotinib, pharmacodynamic analyses in tumor and skin samples indicated a moderate inhibition of the PI3K pathway, in the range of 31% to 67%.[\[6\]](#)



[Click to download full resolution via product page](#)

**Figure 3:** Logical relationship between pilaralisib administration and clinical outcomes.

## Conclusion

The early-phase clinical trials of pilaralisib successfully established its safety profile and recommended Phase II dose, both as a monotherapy and in combination with other agents. Pharmacodynamic studies confirmed on-target inhibition of the PI3K pathway. While pilaralisib demonstrated a favorable safety profile, its antitumor activity in patients with advanced solid tumors was modest.<sup>[2][3]</sup> More encouraging preliminary efficacy was observed in patients with chronic lymphocytic leukemia.<sup>[5]</sup> These foundational studies have been crucial in defining the therapeutic window and potential patient populations for pilaralisib and have informed the broader development of PI3K inhibitors in oncology.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phase I Trial of a Tablet Formulation of Pilaralisib, a Pan-Class I PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose-escalation study of pilaralisib (SAR245408, XL147), a pan-class I PI3K inhibitor, in combination with erlotinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I Dose-Escalation Study of Pilaralisib (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Phase I Trial of the Pan-PI3K Inhibitor Pilaralisib (SAR245408/XL147) in Patients with Chronic Lymphocytic Leukemia (CLL) or Relapsed/Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Phase I safety and pharmacokinetic dose-escalation study of pilaralisib polymorph E, a phosphoinositide 3-kinase inhibitor in tablet formulation, in patients with solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pilaralisib (XL147): A Technical Overview of Early-Phase Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682294#early-phase-clinical-trials-of-pilaralisib-xl147>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)